molecular formula C9H9BrO2 B1530139 4-Bromo-2-methylphenyl acetate CAS No. 52727-92-1

4-Bromo-2-methylphenyl acetate

Cat. No.: B1530139
CAS No.: 52727-92-1
M. Wt: 229.07 g/mol
InChI Key: JWQZSPJVILXASP-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl acetate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The mode of action of 4-Bromo-2-methylphenyl acetate is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom on the compound can be replaced by another group, allowing the formation of a new carbon–carbon bond . This is a key step in the synthesis of many complex organic molecules .

Biochemical Pathways

Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract

Result of Action

The result of the action of this compound is primarily seen in its role as a reagent in chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction

Action Environment

The action of this compound is influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound can be affected by exposure to light, heat, and moisture.

Biological Activity

4-Bromo-2-methylphenyl acetate, a halogenated aromatic compound, has garnered attention in various fields due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and applications in research and industry.

This compound is characterized by its molecular formula C10H11BrO2C_{10}H_{11}BrO_2 and is typically presented as a colorless oil. Its boiling point is approximately 132°C under reduced pressure (12 mmHg) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions : The compound acts as a substrate for various enzymes, particularly esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 4-bromo-2-methylphenol and acetic acid, which can further influence cellular processes .
  • Cellular Effects : It has been observed to modulate cellular signaling pathways, affecting gene expression and cellular metabolism. The compound can alter metabolic enzyme activities, thereby influencing overall metabolic flux within cells .

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity against various bacterial strains. The compound interferes with essential bacterial processes such as cell wall synthesis and protein synthesis, leading to inhibited bacterial growth .

Antioxidant Activity

Research has also explored the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. The specific mechanisms by which this compound exerts its antioxidant effects are still under investigation.

Study on Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against strains such as Pseudomonas syringae and Xanthomonas oryzae. The results indicated that lower concentrations of the compound significantly inhibited bacterial growth, while higher concentrations led to cytotoxic effects on bacterial cells .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas syringae50 µg/mL
Xanthomonas oryzae30 µg/mL

Research on Metabolic Pathways

In another research initiative, the interaction of this compound with esterase enzymes was evaluated. The study found that the compound's hydrolysis products could modulate metabolic pathways related to lipid metabolism and energy production in mammalian cells .

Applications in Research and Industry

This compound is utilized in various applications:

  • Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents targeting specific enzymes or receptors .
  • Industrial Use : In the industrial sector, it is employed in producing specialty chemicals and as a building block for more complex molecules .

Scientific Research Applications

Pharmaceutical Industry

4-Bromo-2-methylphenyl acetate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent enhances biological activity and can modify the pharmacokinetic properties of drugs.

  • Case Study : Research has shown that brominated aromatic compounds often exhibit improved efficacy against certain diseases due to their ability to interact with biological targets more effectively than their non-brominated counterparts .

Agrochemicals

The compound serves as a building block for developing agrochemicals, particularly herbicides and pesticides. The introduction of bromine can increase the potency and selectivity of these agents.

  • Example : In a study focusing on herbicide development, derivatives of this compound demonstrated enhanced herbicidal activity compared to traditional compounds .

Material Science

In material science, this compound is used in synthesizing polymers and resins. The bromine atom can act as a point for further functionalization, allowing for the creation of materials with tailored properties.

  • Application : It is employed in the production of flame-retardant materials due to the presence of bromine, which imparts fire-resistant characteristics .

Comparative Data Table

Application AreaCompound RoleBenefits
PharmaceuticalsIntermediate for drug synthesisEnhanced biological activity
AgrochemicalsBuilding block for pesticidesIncreased potency and selectivity
Material ScienceMonomer for polymer productionTailored properties; flame retardancy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-methylphenyl acetate, and how can reaction yields be improved?

The synthesis of this compound typically involves esterification or acetylation of 4-bromo-2-methylphenol. A common method is the reaction of 4-bromo-2-methylphenol with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions . To optimize yields, researchers should:

  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Adjust stoichiometric ratios (e.g., excess acetic anhydride to drive esterification).
  • Explore catalytic systems, such as DMAP (4-dimethylaminopyridine), to enhance reaction efficiency.
  • Purify the product using column chromatography or recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • 1H/13C NMR : The acetate methyl group appears as a singlet near δ 2.1 ppm. The aromatic protons split into distinct signals due to substituents (e.g., bromine and methyl groups), with coupling constants confirming para/meta positions .
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl (C=O) stretch. Bands near 600–800 cm⁻¹ indicate C-Br vibrations .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 228 ([M]⁺) and fragment ions (e.g., loss of acetate group) validate the molecular formula.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve structural ambiguities. Key steps include:

  • Collecting high-resolution data (e.g., θmax > 25°) to refine anisotropic displacement parameters .
  • Analyzing hydrogen bonding and π–π interactions to explain packing anomalies .
  • Comparing experimental bond lengths/angles with density functional theory (DFT) calculations to identify steric or electronic effects .
    For example, disorder in methyl/acetate groups can be modeled using split positions and restraints in SHELXL .

Q. What strategies are effective for evaluating the bioactivity of this compound in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with known sensitivity to brominated aromatics (e.g., cytochrome P450, acetylcholinesterase) .
  • Assay Design :
    • Use fluorescence-based assays (e.g., fluorogenic substrates) for real-time monitoring of inhibition.
    • Perform dose-response curves to calculate IC50 values.
    • Validate specificity via counter-screens against unrelated enzymes.
  • Mechanistic Studies :
    • Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes.
    • Use site-directed mutagenesis to identify critical residues in enzyme active sites .

Q. How can conflicting spectral data from different studies be reconciled?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or conformational flexibility. Researchers should:

  • Standardize experimental conditions (e.g., DMSO-d6 vs. CDCl3 for NMR).
  • Re-examine sample purity via HPLC or melting point analysis.
  • Compare data with computational predictions (e.g., Gaussian for IR vibrations) .
    For example, variations in aromatic proton shifts may result from solvent-induced shielding effects .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from Related Compound)Source
Space groupP21/c
Unit cell dimensionsa = 4.5947 Å, b = 10.5414 Å, c = 19.1611 Å
R-factorR1 = 0.0376
Displacement parametersUiso (Br) = 0.045 Ų

Table 2: Common Spectral Benchmarks

TechniqueDiagnostic FeatureReference
1H NMR (CDCl3)δ 2.1 (s, 3H, CH3COO)
IR (KBr)1740 cm⁻¹ (C=O stretch)
MS (EI)m/z 228 ([M]⁺)

Properties

IUPAC Name

(4-bromo-2-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQZSPJVILXASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An ice-cold solution of 4-bromo-2-methylphenol (5.6 g, 30 mmol) and pyridine (6.1 mL, 75 mmol) in 50 mL of anhydrous dichloromethane was treated with a solution of acetyl chloride (2.8 mL, 26 mmol) in 5 mL of anhydrous dichloromethane. After 2 hours, the reaction mixture was concentrated in vacuo. The resulting residue was treated with crushed ice, diluted with 150 mL of dichloromethane, washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo to give 6.9 g of 4-bromo-2-methylphenyl acetate as a light brown oil (quantitative yield).
[Compound]
Name
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0 (± 1) mol
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5.6 g
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6.1 mL
Type
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2.8 mL
Type
reactant
Reaction Step One
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50 mL
Type
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5 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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